molecular formula C14H21N5O2 B6431395 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 578744-11-3

7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6431395
CAS No.: 578744-11-3
M. Wt: 291.35 g/mol
InChI Key: UJUCFEWIQZDVPC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 578744-11-3) is a purine derivative characterized by:

  • Core structure: A purine base (imidazole fused with pyrimidine) substituted with two methyl groups at positions 1 and 3.
  • Unique substituent: An azepane (7-membered nitrogen-containing ring) linked via a methylene group at position 5.
  • Molecular formula: C₁₄H₂₁N₅O₂ (molecular weight: 307.35 g/mol) .

Synthesis
The compound is synthesized through:

Purine core formation: Condensation reactions involving formamide and nitrogen-containing precursors.

Azepane introduction: Nucleophilic substitution of the purine intermediate with an azepane derivative under basic conditions.

Methylation: Final methylation at positions 1 and 3 using methylating agents like iodomethane .

Properties

IUPAC Name

7-(azepan-1-ylmethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-16-12-11(13(20)17(2)14(16)21)19(9-15-12)10-18-7-5-3-4-6-8-18/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUCFEWIQZDVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine base under basic conditions.

    Methylation: The final step involves the methylation of the purine base at specific positions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its azepane substituent and methylation pattern. Below is a comparative analysis with structurally related purine derivatives:

Compound Name Molecular Formula Key Substituents Biological Activities/Applications References
7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6-dione C₁₄H₂₁N₅O₂ Azepane ring, methyl groups (1,3) Antimicrobial, antiviral, enzyme modulation
Caffeine C₈H₁₀N₄O₂ Methyl groups (1,3,7) CNS stimulant, adenosine receptor antagonist
Theophylline C₇H₈N₄O₂ Methyl groups (1,3) Bronchodilator, phosphodiesterase inhibitor
8-(azepan-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione C₁₄H₂₂N₄O₃ Azepane ring, methoxyethyl, methyl (3) Anti-inflammatory, anticancer research
8-(Azepan-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione C₁₇H₂₂N₆O₂S Azepane ring, sulfanylethyl-pyrimidine Enzyme inhibition, receptor binding studies

Impact of Substituents on Properties

Azepane vs. Solubility: Azepane’s flexibility may improve solubility in polar solvents compared to rigid aromatic substituents.

Methylation Patterns :

  • Methyl groups at positions 1 and 3 (as in the target compound and theophylline) reduce metabolic degradation compared to unmethylated purines .

Functional Group Additions :

  • Methoxyethyl (in ’s compound) enhances hydrophilicity, favoring pharmacokinetic profiles.
  • Sulfanylethyl-pyrimidine () introduces sulfur-based reactivity, enabling disulfide bond formation in drug conjugates .

Biological Activity

7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound features a purine base structure characterized by a fused ring system comprising both imidazole and pyrimidine rings, which are prevalent in many biologically active molecules. The presence of an azepane ring (a seven-membered nitrogen-containing ring) contributes to its unique chemical properties and potential biological activities.

The molecular formula for 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of approximately 248.28 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O₂
Molecular Weight248.28 g/mol
CAS Number578744-11-3

Synthesis

The synthesis of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:

  • Formation of the Purine Base : This is achieved through condensation reactions involving formamide and other nitrogen-containing compounds.
  • Introduction of the Azepane Ring : This is done via nucleophilic substitution reactions where an appropriate azepane derivative reacts with the purine base under basic conditions.
  • Methylation : The final step involves the methylation of the purine base at specific positions to yield the desired compound.

Biological Activity

Research indicates that 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits potential biological activities including:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity against various pathogens. Specific mechanisms include:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness in inhibiting the growth of certain bacterial strains.

Antiviral Effects

Preliminary research indicates potential antiviral properties:

  • Inhibition of Viral Replication : It may interfere with viral replication mechanisms by targeting viral enzymes or receptors.

Interaction with Molecular Targets

The biological effects of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are believed to result from its interaction with specific molecular targets such as enzymes or receptors. These interactions could lead to:

  • Activation or Inhibition of Enzymatic Pathways : The exact pathways and molecular targets are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar purine derivatives:

Study 1: Antibacterial Activity

A study conducted on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the purine structure can enhance antimicrobial efficacy.

Study 2: Antiviral Mechanisms

Research involving derivatives of purines has indicated that they can inhibit viral enzymes crucial for replication. Similar mechanisms are anticipated for 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

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